

Application Notes and Protocols for Quantitative Assays Using Phenylboronic acid-13C6

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Compound of Interest

Compound Name: *Phenylboronic acid-13C6*

Cat. No.: *B13841126*

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Introduction

Phenylboronic acid-13C6 is a stable isotope-labeled (SIL) derivative of phenylboronic acid, a versatile compound in organic chemistry and pharmaceutical sciences. The incorporation of six carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.^[1] Its chemical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of quantification.^[1]

This document provides detailed application notes and protocols for the use of **Phenylboronic acid-13C6** in quantitative assays, particularly focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Phenylboronic acid and its derivatives are of interest as they can form reversible complexes with diol-containing compounds like glycoproteins and catechols, and also serve as key intermediates in pharmaceutical synthesis.

Core Applications

The primary application of **Phenylboronic acid-13C6** is as an internal standard in quantitative mass spectrometry to accurately measure the concentration of unlabeled phenylboronic acid or structurally related boronic acid compounds. This is crucial in various stages of drug development, including:

- Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of boronic acid-containing drugs.
- Metabolomics: For the quantification of endogenous diol-containing metabolites after derivatization with phenylboronic acid.
- Impurity profiling: To quantify trace levels of boronic acid impurities in active pharmaceutical ingredients (APIs).^[2]

Experimental Protocols

Protocol 1: Quantification of Phenylboronic Acid in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of phenylboronic acid (the analyte) in human plasma using **Phenylboronic acid-13C6** as an internal standard (IS).

1. Materials and Reagents

- Phenylboronic acid (analyte)
- **Phenylboronic acid-13C6** (internal standard)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (blank)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

- Stock Solutions (1 mg/mL): Separately weigh and dissolve phenylboronic acid and **Phenylboronic acid-13C6** in methanol.
- Working Standard Solutions: Prepare serial dilutions of the phenylboronic acid stock solution in 50:50 (v/v) methanol/water to create calibration standards.

- Internal Standard Working Solution (100 ng/mL): Dilute the **Phenylboronic acid-13C6** stock solution in acetonitrile.
- Calibration Standards and Quality Control (QC) Samples: Spike known concentrations of the phenylboronic acid working standard solutions into blank human plasma to prepare calibration standards and QC samples (low, medium, and high concentrations).

3. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (blank, calibration standard, QC, or unknown), add 20 μ L of the 100 ng/mL **Phenylboronic acid-13C6** internal standard working solution and vortex briefly.
- Add 300 μ L of cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 12,000 \times g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (initial conditions) and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

- LC System: UHPLC system
- Column: C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 μ m)[2]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient Elution: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.3 mL/min

- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Phenylboronic acid: To be determined experimentally (e.g., monitor the deprotonated molecule $[M-H]^-$).
 - **Phenylboronic acid-13C6**: To be determined experimentally (e.g., monitor $[M+6-H]^-$).

5. Data Analysis

- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

The following tables present representative data for the quantitative analysis of phenylboronic acid using **Phenylboronic acid-13C6** as an internal standard. The data is hypothetical but based on typical performance characteristics for such assays.[\[2\]](#)[\[3\]](#)

Table 1: Calibration Curve for Phenylboronic Acid in Human Plasma

Nominal Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)	Calculated Concentration (ng/mL)	Accuracy (%)
1.0	0.012	1.1	110.0
2.5	0.030	2.6	104.0
5.0	0.059	4.9	98.0
10.0	0.121	10.1	101.0
25.0	0.305	25.4	101.6
50.0	0.610	50.8	101.6
100.0	1.225	102.1	102.1
250.0	3.015	249.2	99.7
500.0	6.050	499.5	99.9

Linear Range: 1.0 - 500.0 ng/mL Correlation Coefficient (r^2): >0.995

Table 2: Precision and Accuracy for Quality Control Samples

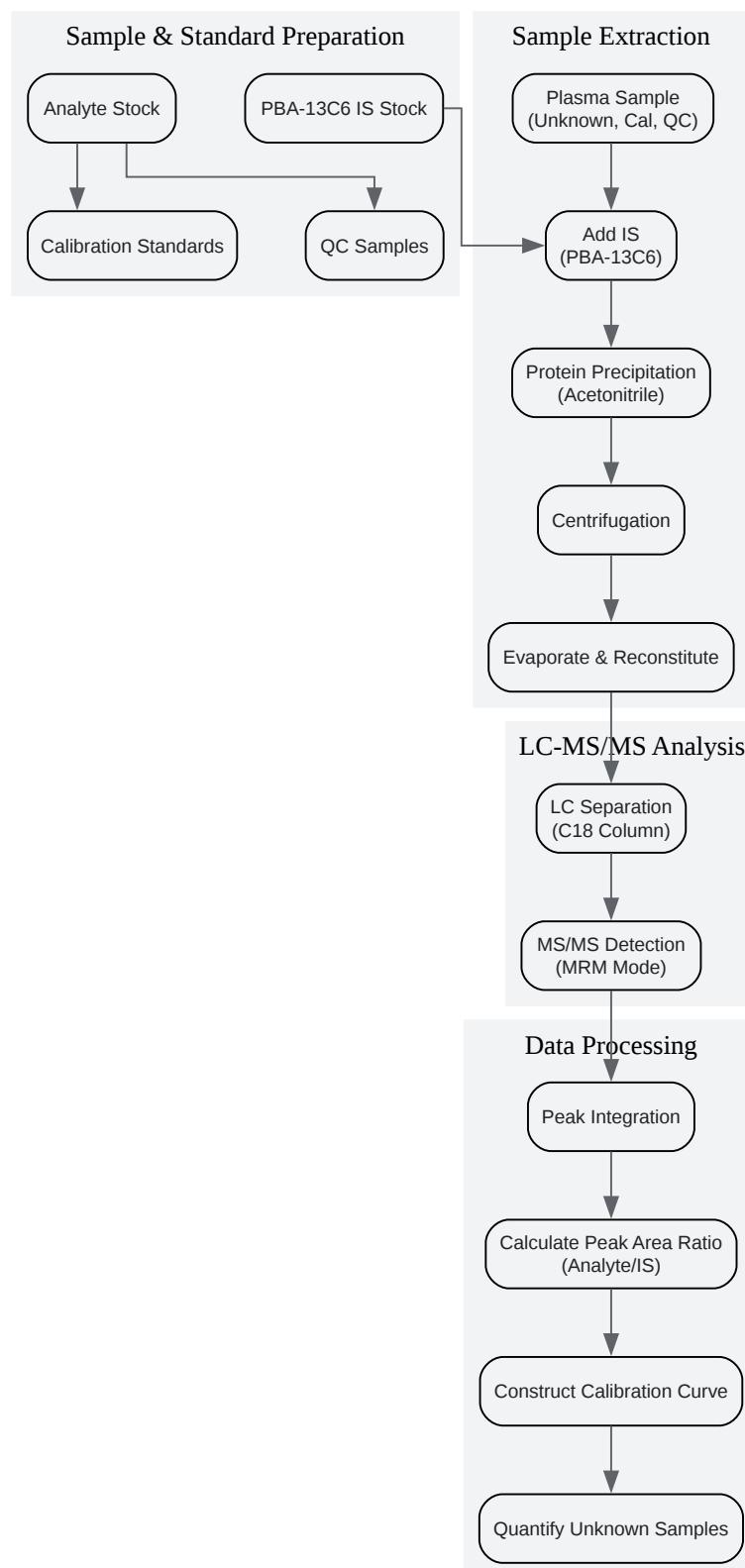
QC Level	Nominal Conc. (ng/mL)	Intra- day (n=6)			Inter- day (n=18)		
		Mean \pm SD	Intra- day n (%CV)	Intra- day y (%)	Mean \pm SD	Inter- day n (%CV)	Inter- day y (%)
LLOQ	1.0	1.05 \pm 0.12	11.4	105.0	1.08 \pm 0.15	13.9	108.0
Low	3.0	2.95 \pm 0.21	7.1	98.3	3.10 \pm 0.25	8.1	103.3
Medium	75.0	78.2 \pm 4.5	5.8	104.3	76.5 \pm 5.1	6.7	102.0
High	400.0	395.6 \pm 20.1	5.1	98.9	408.2 \pm 25.3	6.2	102.1

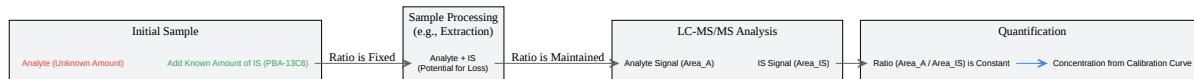
LLOQ: Lower Limit of Quantification %CV: Percent Coefficient of Variation

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of an analyte using a stable isotope-labeled internal standard with LC-MS/MS.





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